2,2'-Oxydiphenol

Description

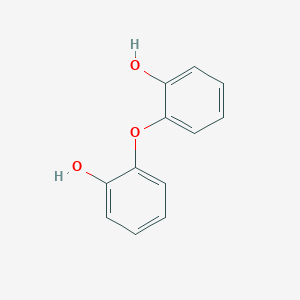

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHYVVAUHMGCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340490 | |

| Record name | 2,2'-Oxydiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15764-52-0 | |

| Record name | 2,2'-Oxydiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dihydroxydiphenyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Oxydiphenol and Its Advanced Derivatives

Established Synthetic Pathways for 2,2'-Oxydiphenol Core Structure

The traditional methods for constructing the this compound framework have historically relied on phenol (B47542) coupling reactions, particularly those involving halogenated phenol precursors. These methods, while foundational, often require harsh reaction conditions.

Phenol Coupling Reactions with Halogenated Phenol Precursors

The classical approach to forming the this compound core involves the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, this would typically involve the coupling of a 2-halophenol with a phenol or catechol in the presence of a copper catalyst.

The reaction generally requires high temperatures and a stoichiometric amount of copper. For instance, the synthesis of monohalogenated diphenyl ethers can be achieved through the condensation of a phenol with a corresponding haloiodobenzene, a classic application of the Ullmann ether synthesis. asm.org While effective, these conditions can limit the functional group tolerance of the reaction.

The synthesis of o-bromophenol, a potential precursor for these reactions, can be achieved through methods such as the diazotization of o-bromoaniline or the direct bromination of phenol, although the latter often yields the para-isomer as the major product. orgsyn.orggoogle.com The choice of solvent and brominating agent is crucial for directing the substitution to the ortho position.

Modern Approaches in Diaryl Ether Synthesis Relevant to this compound Analogues

To overcome the limitations of classical methods, significant research has focused on developing milder and more efficient catalytic systems for diaryl ether synthesis. These modern approaches offer greater functional group compatibility, lower catalyst loadings, and more favorable reaction conditions.

Copper-Catalyzed Ullmann Ether Synthesis and its Refinements

The Ullmann reaction has seen significant refinements, moving from stoichiometric copper to catalytic systems. organic-chemistry.orgwikipedia.org Modern protocols often employ copper(I) salts, such as copper(I) oxide or copper(I) iodide, in the presence of a base and a ligand. organic-chemistry.org These ligands play a crucial role in accelerating the reaction and enabling it to proceed at lower temperatures.

A variety of ligands have been developed to improve the efficiency of the Ullmann-type coupling. These include salicylaldimines and N,N-dimethylglycine, which have been shown to promote the reaction under milder conditions. epo.orgchimia.ch Microwave-assisted Ullmann condensation has also emerged as a technique to improve yields and shorten reaction times for the synthesis of macrocyclic diaryl ethers. google.com

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages |

| Cu₂O | Salicylaldoxime | Cs₂CO₃ | Acetonitrile (B52724) | Not specified | Mild conditions, inexpensive ligand. organic-chemistry.org |

| CuI | Picolinic acid | K₃PO₄ | DMSO | Not specified | Tolerates a variety of functional groups, effective for hindered ethers. organic-chemistry.org |

| Cu(I) salt | 2-((2-isopropylphenylimino)methyl)phenol | K₃PO₄ | Dioxane | 110 | Good yields under mild conditions. epo.org |

| CuI | N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 | Efficient for coupling electron-rich aryl bromides. chimia.ch |

O-Arylation Utilizing Diaryliodonium Salts

A significant advancement in diaryl ether synthesis is the use of diaryliodonium salts as highly reactive arylating agents. google.com This method often proceeds under mild, transition-metal-free conditions, offering a distinct advantage over traditional metal-catalyzed reactions. chemicalbook.com The reaction involves the nucleophilic attack of a phenol on the diaryliodonium salt.

Unsymmetrical diaryliodonium salts have been developed to allow for the selective transfer of one aryl group over the other, improving the atom economy of the reaction. rsc.org This method is compatible with a wide range of functional groups and has been successfully applied to the synthesis of complex diaryl ethers. researchgate.net Recent developments have even demonstrated the use of cyclic diaryliodonium salts for meta-selective O-arylation via an aryne intermediate. google.com

| Arylating Agent | Base | Solvent | Temperature (°C) | Key Features |

| Diaryliodonium triflates | K₂CO₃ | Acetonitrile | 50 | One-pot synthesis of unsymmetrical diaryl ethers. jsynthchem.com |

| Aryl(trimethoxyphenyl)iodonium salts | K₂CO₃ | Not specified | 55 | Good to excellent yields with broad functional group tolerance. google.com |

| Cyclic diaryliodonium salts | Cs₂CO₃ | tert-Butyl alcohol | Not specified | Highly meta-selective O-arylation via an aryne intermediate. google.comchemicalbook.com |

Strategies Employing Arylboronic Acids

The Chan-Lam coupling reaction represents a powerful and versatile method for the formation of carbon-heteroatom bonds, including the synthesis of diaryl ethers. whiterose.ac.ukusitc.gov This copper-catalyzed reaction couples an arylboronic acid with a phenol, typically in the presence of a base and an oxidant, often atmospheric oxygen. asm.orgorganic-chemistry.org

A key advantage of the Chan-Lam coupling is its operational simplicity, as it can often be performed at room temperature and open to the air. whiterose.ac.uk The reaction is tolerant of a wide range of substituents on both the arylboronic acid and the phenol. organic-chemistry.org This method has been widely adopted for the synthesis of various diaryl ether-containing compounds.

| Copper Source | Base | Solvent | Temperature | Noteworthy Aspects |

| Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temperature | High yields at ambient temperature. organic-chemistry.org |

| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temperature | Tolerant of various substituents. whiterose.ac.uk |

| Copper(II) acetate (B1210297) | 2,6-lutidine | Not specified | Not specified | Effective for coupling with functionalized anilines and phenols. usitc.gov |

Synthesis via Aminodiphenyl Ethers and Subsequent Halogenation

An alternative strategy for preparing halogenated this compound derivatives involves the use of aminodiphenyl ethers as precursors. This multi-step approach typically begins with the synthesis of a nitro-substituted diphenyl ether, which is then reduced to the corresponding aminodiphenyl ether.

The amino group can then be converted to a diazonium salt, which serves as a versatile intermediate for introducing a variety of substituents, including halogens, through Sandmeyer-type reactions. For instance, polybrominated diphenyl ethers (PBDEs) have been synthesized by the perbromination of aminodiphenyl ethers, followed by diazotization and reduction. This methodology allows for the controlled introduction of halogen atoms at specific positions on the diphenyl ether scaffold. A systematic approach for preparing highly brominated hydroxy- and methoxy-PBDEs involves the coupling of 5-fluoro-2-nitroaniline (B53378) with a methoxyphenol or aminomethoxyphenol, followed by bromination.

Directed Synthesis of Substituted this compound Derivatives

The targeted synthesis of substituted this compound derivatives allows for the fine-tuning of material properties. By introducing specific functional groups onto the this compound scaffold, chemists can develop materials with enhanced characteristics.

Synthesis of Polybrominated Diphenyl Ethers (PBDEs) with this compound Scaffolds

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in various consumer and industrial products. wikipedia.org The this compound core is a fundamental structural motif in many PBDEs. The synthesis of these compounds typically involves the bromination of diphenyl ether. wikipedia.org However, more directed approaches can be employed to create specific congeners with desired properties.

One strategy for the synthesis of specific PBDEs involves the O-arylation of brominated phenols using diaryliodonium salts. This method allows for the controlled formation of the ether linkage and the introduction of bromine atoms at specific positions on the aromatic rings. diva-portal.org For instance, the reaction of a brominated phenol with a diaryliodonium salt can yield a specific polybrominated diphenyl ether congener. The general approach offers a versatile route to a variety of PBDE structures.

Research has also focused on the synthesis of hydroxylated and methoxylated PBDEs (OH-PBDEs and MeO-PBDEs), which are found as natural products in marine organisms and as metabolites of commercial PBDEs. diva-portal.orgnio.res.in The synthesis of these derivatives is crucial for toxicological studies and for understanding their environmental fate. Synthetic strategies often involve multi-step sequences that may include selective bromination, demethylation, and methylation reactions to achieve the desired substitution pattern. diva-portal.org

A notable example from marine sources is 2,3,4,5-tetrabromo-6-(3ʹ,5ʹ-dibromo-2ʹ-hydroxyphenoxy)phenol, which features a this compound scaffold. mdpi.com The synthesis of various PBDE molecules can be approached through the regioselective debromination of such highly brominated natural products. mdpi.com

| PBDE Synthesis Approach | Description | Key Features |

| Direct Bromination | Electrophilic bromination of diphenyl ether. | Produces a mixture of congeners. wikipedia.org |

| O-Arylation | Reaction of a brominated phenol with a diaryliodonium salt. | Allows for congener-specific synthesis. diva-portal.org |

| Multi-step Synthesis | Involves several reaction steps to build the target molecule. | Enables the synthesis of complex derivatives like OH- and MeO-PBDEs. diva-portal.org |

| Debromination | Removal of bromine atoms from a highly brominated precursor. | Useful for accessing less-brominated congeners from natural products. mdpi.com |

Incorporation into Complex Molecular Architectures (e.g., Benzoxazine (B1645224) Resins)

This compound and its derivatives are valuable building blocks for the synthesis of high-performance polymers, such as benzoxazine resins. These resins are a class of thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption. The synthesis of benzoxazine monomers typically involves the Mannich condensation of a phenolic compound, a primary amine, and formaldehyde (B43269). nih.gov

By utilizing substituted this compound derivatives as the phenolic component, novel benzoxazine resins with tailored properties can be developed. For example, the incorporation of a this compound unit into the polymer backbone can influence the resin's flexibility, thermal stability, and dielectric properties. Research has explored the use of various diamines in combination with phenolic compounds to create a diverse range of polybenzoxazines. researchgate.net The choice of the diamine structure has a significant impact on the rheological and thermal characteristics of the resulting polymer. researchgate.net

The general synthetic scheme for a benzoxazine monomer derived from a diphenol involves reacting the diphenol with a primary amine and paraformaldehyde. The resulting monomer can then be thermally cured to form a crosslinked polybenzoxazine network. nih.gov This process allows for the creation of robust materials suitable for applications in electronics, aerospace, and automotive industries.

| Starting Materials | Resulting Polymer | Key Properties |

| Diphenol, Primary Amine, Paraformaldehyde | Polybenzoxazine | High thermal stability, good mechanical properties, low water absorption. nih.govuni.lu |

| This compound, Aniline, Paraformaldehyde | Poly(this compound-aniline)benzoxazine | Potential for modified flexibility and thermal behavior. |

| Bisphenol A, Aniline, Paraformaldehyde | Poly(bisphenol A-aniline)benzoxazine | A common benchmark for benzoxazine resins. amazonaws.com |

Microwave-Assisted and Heterogeneous Catalysis in this compound Synthesis

Modern synthetic methods like microwave-assisted synthesis and heterogeneous catalysis offer significant advantages in terms of reaction efficiency, selectivity, and environmental impact. These techniques have been successfully applied to the synthesis of this compound and its derivatives.

Microwave irradiation can dramatically accelerate reaction rates by rapidly and efficiently heating the reaction mixture. nih.gov This can lead to shorter reaction times, higher yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. semanticscholar.org In the context of this compound synthesis, microwave assistance has been shown to be effective in promoting condensation reactions that might otherwise require harsh conditions or long reaction times. semanticscholar.org

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer several benefits. They can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. This is particularly advantageous for large-scale industrial processes. Examples of heterogeneous catalysts include solid acids and supported metal catalysts. semanticscholar.orgepo.org

The combination of microwave irradiation and heterogeneous catalysis can be particularly powerful. For instance, the self-condensation of certain hydroxybenzene derivatives to form biphenyl (B1667301) structures has been successfully achieved using solid acid catalysts under microwave irradiation, while conventional heating yielded only trace amounts of the desired product. semanticscholar.org This synergistic approach holds great promise for the development of more sustainable and efficient synthetic routes to this compound and its derivatives.

| Method | Advantages | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, cleaner reactions. nih.gov | Synthesis of biphenyl derivatives from hydroxybenzenes. semanticscholar.org |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, simplified product purification. epo.org | Polymerization reactions using solid acid catalysts. dss.go.th |

| Combined Microwave and Heterogeneous Catalysis | Synergistic effects leading to enhanced reaction efficiency and selectivity. | Self-condensation of phenols to form biphenyls. semanticscholar.org |

Advanced Analytical and Structural Characterization Methodologies for 2,2 Oxydiphenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms within a molecule.

In solution, NMR provides high-resolution data on the connectivity and environment of atoms in 2,2'-Oxydiphenol. Studies utilizing ¹H and ¹³C NMR in deuterated chloroform (B151607) (CDCl₃) have successfully confirmed its structure.

In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear as multiplets in the range of δ 6.83 to 7.06 ppm. rsc.org The hydroxyl (-OH) protons are observed as a singlet, in one study appearing at δ 5.68 ppm. rsc.org

¹³C NMR spectroscopy provides information on the carbon framework. For this compound, signals corresponding to the aromatic carbons are observed, with distinct shifts for the carbon atoms directly bonded to the ether oxygen and the hydroxyl group. rsc.org The specific chemical shifts are sensitive to the solvent and concentration. One study reported four distinct signals for the carbon atoms at δ 147.01, 143.31, 125.06, 120.89, and 118.07 ppm in CDCl₃. rsc.org The use of various NMR techniques, including those for studying derivatives like 2,2'-Oxybis(4-bromophenol), further aids in the complete assignment of signals and structural confirmation. nih.gov

Solution-State ¹H NMR Data for this compound

Data recorded on a 400 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Source |

|---|---|---|---|

| 7.04 - 7.06 | m (multiplet) | Aromatic CH | rsc.org |

| 6.83 - 6.85 | m (multiplet) | Aromatic CH | rsc.org |

| 5.68 | s (singlet) | Hydroxyl OH | rsc.org |

Solution-State ¹³C NMR Data for this compound

Data recorded on a 151 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) [ppm] | Assignment | Source |

|---|---|---|

| 147.01 | Aromatic C-O | rsc.org |

| 143.31 | Aromatic C-OH | rsc.org |

| 125.06 | Aromatic CH | rsc.org |

| 120.89 | Aromatic CH | rsc.org |

| 118.07 | Aromatic CH | rsc.org |

Solid-state NMR (ssNMR), specifically using the Cross-Polarization Magic Angle Spinning (CPMAS) technique, offers insight into the structure of this compound in its crystalline state. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, the solid-state spectrum can reveal information about molecular symmetry and packing. The solid-phase ¹³C NMR spectrum of this compound indicates that the molecule lacks any elements of symmetry in its crystalline form. cdnsciencepub.com This complementarity between solid-phase ¹³C NMR and X-ray crystallography is crucial for comprehensive solid-state stereochemical studies. cdnsciencepub.com

Solution-State NMR Spectroscopy

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique where a high-energy electron beam bombards the sample, causing it to ionize and fragment. This fragmentation provides a characteristic pattern, or "fingerprint," which is valuable for structural characterization. uni-duesseldorf.de For this compound, which has a molecular weight of 202.21 g/mol , EIMS analysis confirms the presence of the molecular ion ([M]⁺) at m/z 202. rsc.orgtcichemicals.com High-resolution EIMS (HREI MS) has been effectively used to determine the elemental composition of related, more complex polybrominated diphenyl ethers isolated from natural sources. rsc.org

Online Electrospray Ionization Mass Spectrometry (OESI-MS) is a soft ionization technique particularly suited for studying reactions at interfaces, such as the air-water interface. acs.org This method allows for the direct analysis of analytes from a sample without prior separation. copernicus.org While direct studies on this compound using this specific technique are not widely documented, OESI-MS has been successfully applied to investigate the oxidation of structurally similar methoxyphenols. acs.org In these studies, OESI-MS proved to be highly sensitive for detecting reaction products in real-time on the surface of water, demonstrating its potential for studying the interfacial chemistry of phenolic compounds like this compound. acs.orgcopernicus.org The technique is valued for its high sensitivity, selectivity, and rapid response without requiring sample pretreatment. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This hyphenated technique is essential for analyzing complex mixtures, allowing for the separation of a compound from its matrix before it enters the mass spectrometer for identification and quantification. uni-duesseldorf.de LC-MS has been used to confirm the structure and purity of derivatives of this compound, such as 2,2'-Oxybis(4-bromophenol). nih.gov The method is also used to confirm the structures of polymers synthesized from related diphenols, such as 4,4'-oxydiphenol. surrey.ac.uk The development of LC-MS methods for related compounds like diphenyl oxide demonstrates its utility, often using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water, which can be made compatible with mass spectrometry by using formic acid as an additive. sielc.com

Online Electrospray Ionization Mass Spectrometry (OESI-MS)

X-ray Crystallography for Three-Dimensional Structure Determination

For instance, the crystal structure of ortho-dimethoxydiphenyl ether, a closely related derivative, has been determined. This analysis provides valuable information on the torsional angles and the orientation of the phenyl rings relative to the ether linkage. In one study, the crystal structure of a related compound, tetrabenzo[b,e,q,t]-30-crown-10 ether, which incorporates the this compound unit, was determined to be in the P2₁/c space group with specific unit cell dimensions.

Furthermore, extensive crystallographic work has been performed on halogenated derivatives. The structure of a hexabrominated diphenyl ether, 2,3,4,5-tetrabromo-6-(3ʹ,5ʹ-dibromo-2ʹ-hydroxyphenoxy)phenol, was elucidated using single-crystal X-ray diffraction. chemicalbook.com This analysis revealed a twisted conformation with an ether bond angle of 117.5°. chemicalbook.com Such studies on derivatives are crucial for understanding how substituents and molecular packing forces influence the three-dimensional structure of the diphenyl ether framework.

The Cambridge Structural Database (CSD) contains entries for related isomers, such as 4,4'-Dihydroxydiphenyl ether, which provide a reference point for the fundamental geometry of dihydroxydiphenyl ethers. researchgate.net

Table 1: Crystallographic Data for a Related Dibenzo-15-crown-5 Ether Derivative

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 7.903(1) |

| b (Å) | 26.337(2) |

| c (Å) | 7.852(1) |

| β (°) | 97.28(1) |

| Z (molecules/unit cell) | 2 |

Data sourced from a study on related crown ethers.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. fiu.eduscience.gov For this compound, the key functional groups are the hydroxyl (-OH) groups, the aromatic rings (C=C), and the ether linkage (C-O-C).

The FT-IR spectrum of this compound and its derivatives exhibits characteristic absorption bands that confirm its structure. The presence of phenolic hydroxyl groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. fiu.edu In a study of a hexabrominated derivative of oxydiphenol, a phenolic hydroxyl stretch was observed at 3490 cm⁻¹. chemicalbook.com

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region. nist.gov The ether linkage (Ar-O-Ar) gives rise to characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is usually strong and appears in the 1270-1230 cm⁻¹ range, while the symmetric stretch is often weaker and appears at a lower frequency. rsc.org For example, in synthesized podands containing a diphenyl ether moiety, C-O functional group absorptions were noted at 1274 cm⁻¹ and 1124 cm⁻¹. canterbury.ac.nz

Theoretical studies using Density Functional Theory (DFT) on related molecules, such as 2,2',4,4'-tetrabromodiphenyl ether, have been used to calculate and assign vibrational frequencies, showing good agreement with experimental spectra. tcichemicals.com These studies help in the detailed interpretation of the vibrational modes, including the out-of-plane bending and torsional modes that provide information on the molecule's conformation.

Table 2: Characteristic Infrared Absorption Bands for Functional Groups in Oxydiphenol Systems

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching, broad | 3200 - 3600 | fiu.edu |

| Aromatic C-H | Stretching | 3000 - 3100 | nist.gov |

| Aromatic C=C | In-ring stretching | 1400 - 1600 | nist.gov |

| Aryl Ether (C-O-C) | Asymmetric stretching | 1230 - 1270 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. amazonaws.com For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the benzene (B151609) rings.

The UV-Vis spectrum of diphenyl ether derivatives is characterized by absorption bands in the ultraviolet region. The presence of hydroxyl groups as auxochromes on the phenyl rings influences the position and intensity of these absorption bands. A study on a hexabrominated diphenyl ether derivative reported a UV absorption maximum (λmax) at 293.4 nm, which was attributed to the presence of the substituted phenol (B47542) group. chemicalbook.com

In polymers incorporating oxydiphenol units, the electronic properties are also of interest. For example, polyimide films derived from 4,4'-oxydiphenol have been shown to have UV cutoff wavelengths in the range of 338-400 nm. acs.org Theoretical studies on 4,4'-dihydroxydiphenyl ether using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic absorption spectra and predict the energies of electronic transitions. cdnsciencepub.com These computational approaches are valuable for interpreting the experimental spectra and understanding the nature of the excited states. The electronic spectra of molecules are the result of transitions between different electronic energy levels, often accompanied by vibrational and rotational fine structure in the gas phase. amazonaws.com

Table 3: UV-Vis Absorption Data for a Related Oxydiphenol Derivative

| Compound | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| Hexabrominated diphenyl ether | 293.4 | Not specified | chemicalbook.com |

Computational and Theoretical Investigations in 2,2 Oxydiphenol Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,2'-Oxydiphenol at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules.

Density Functional Theory (DFT) has become a popular and effective computational methodology for studying the electronic structure and properties of molecules. dtic.mil It is an alternative to traditional wavefunction-based methods, using the electron density to calculate molecular properties. researchgate.net DFT is widely used to investigate reaction mechanisms, providing insights into the pathways through which reactants are converted into products. dtic.mil

In the context of this compound, DFT calculations have been employed to explore its formation from precursor molecules. For instance, the mechanism of dibenzo-p-dioxin (B167043) (DD) formation from catechol (CT) involves this compound as a key intermediate. researchgate.net A study utilized the M062X meta-hybrid density functional with a 6-311+G(d,p) basis set to model this process. researchgate.net The initial step involves the attack of a hydroxyl group from one catechol molecule on the hydroxyl hydrogen of another, leading to the formation of the hydroxylated diphenyl ether, this compound, and a water molecule. researchgate.net

Similarly, DFT has been used to investigate the reaction mechanisms of related oxydiphenol structures. Theoretical studies on zinc-catalyzed hydroboration reactions have been conducted on complexes containing an oxidiphenyl spacer. kent.ac.uk These calculations, using the PBE0 functional, help elucidate the catalytic cycle, including the insertion of reactants and the energetics of intermediate steps. kent.ac.uk Such studies demonstrate the power of DFT to map out complex reaction coordinates and understand the role of molecular structure in reactivity. kent.ac.uk

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the calculation of their associated activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur. frontiersin.org DFT calculations are instrumental in locating the geometry of transition states—the highest energy point along a reaction coordinate—and determining this barrier. nih.gov

In the formation of dibenzo-p-dioxin from catechol, the formation of this compound is followed by a cyclization reaction that also involves the elimination of a water molecule. researchgate.net The transition states for these steps have been located and their activation enthalpies calculated. The initial formation of this compound from two catechol molecules proceeds through a transition state (TS3) with a calculated activation enthalpy of 65.2 kcal/mol. researchgate.net The subsequent cyclization step has a lower activation enthalpy of 59.7 kcal/mol (TS8). researchgate.net The nature of these transition structures is confirmed by calculating their intrinsic reaction coordinates (IRC). researchgate.net

The table below presents the calculated activation enthalpies for key steps in the formation of Dibenzo-p-dioxin (DD) from Catechol (CT), where this compound is an intermediate.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Kinetic Modeling and Rate Constant Computations

For unimolecular and bimolecular reactions in the gas phase, rate constants can be pressure-dependent. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with a Master Equation (ME) analysis, is a powerful formalism for calculating pressure-dependent rate constants. researchgate.net This approach considers the distribution of energy among the vibrational and rotational states of the reacting molecules and accounts for energy transfer through collisions with a buffer gas. researchgate.net

In the study of catechol self-condensation to form dioxins, the Chemrate program was used to compute pressure-dependent reaction rate constants using the RRKM/ME formalism. researchgate.net This level of kinetic modeling is essential for accurately predicting the fate of this compound and related compounds in environments like combustion, where temperature and pressure vary significantly. researchgate.net

Molecular Dynamics and Conformational Analysis

This compound is not a rigid molecule. Rotation around the C-O-C ether linkage allows it to adopt various spatial arrangements or conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore these different shapes and their relative energies. nih.gov MD simulations model the atomic motions of a system over time, providing a dynamic picture of its flexibility and conformational preferences. nih.gov

While extensive MD studies specifically on un-substituted this compound are not widely published, the methodology is well-established for similar structures. For instance, conformational analysis of flexible heterocyclic molecules is used to understand their physical properties. researchgate.net In complex systems, such as a zinc catalyst featuring an oxidiphenyl spacer, computational methods are used to examine the relative energies of different conformers to identify the most stable structure before proceeding with mechanistic calculations. acs.org The rotation of phenylene rings around an ether linkage is recognized as a key component of molecular relaxation processes. dtic.mil A study on dihydroxydiphenyl disulfide isomers noted that explaining their relative stabilities would necessitate molecular dynamics simulations. uni.lu These approaches are directly applicable to this compound to understand how its shape influences its interactions and reactivity.

Prediction of Reactivity and Selectivity

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness, can quantify a molecule's tendency to participate in reactions. dtic.mil Furthermore, functions like the Fukui function can be calculated to identify the most nucleophilic or electrophilic sites within a molecule, thus predicting regioselectivity. dtic.mil

For aromatic systems, DFT is a powerful tool for predicting the outcome of substitution reactions. Studies on the reaction of nucleophiles with perfluoroaromatics have successfully used DFT to calculate and compare the activation energies for substitution at different positions on the aromatic ring. This comparison accurately predicts the experimentally observed site selectivity. This methodology can be applied to this compound to predict its reactivity towards various reagents, for example, by comparing the activation barriers for electrophilic attack at different positions on its two phenyl rings. By comparing the Gibbs free energies of different potential reaction pathways, the most thermodynamically and kinetically favorable products can be identified. kent.ac.uk

The table below shows a comparison of calculated activation energies for the substitution of a phenoxide ion at different positions on various perfluoro-diazine molecules, illustrating the predictive power of DFT for reaction selectivity.

Thermodynamic and Spectroscopic Property Predictions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the molecular properties of this compound. arxiv.orgrsc.org These theoretical investigations provide valuable insights into the compound's thermodynamic stability and spectroscopic signatures, often complementing experimental findings. researchgate.net Methods such as the meta-hybrid M062X functional and the B3LYP functional, paired with basis sets like 6-311+G(d,p), are commonly employed to perform structural, energetic, and spectroscopic calculations on phenolic compounds and their derivatives. researchgate.netrsc.orgresearchgate.net

Thermodynamic Property Predictions

Theoretical calculations have been utilized to determine the thermodynamic parameters associated with the formation of this compound. One study focused on the mechanistic pathways for the formation of dioxin-like compounds from catechol, a known precursor. rsc.org In this research, the formation of the hydroxylated diphenyl ether, this compound, was identified as a key initial step.

The calculations were performed using the M062X meta-hybrid density functional with the 6-311+G(d,p) basis set. rsc.org This level of theory was validated by accurately calculating the standard enthalpy of formation for catechol, which showed excellent agreement with experimental literature values. rsc.org The study calculated the reaction enthalpy for the self-condensation of two catechol molecules to produce one molecule of this compound and a water molecule. rsc.org The results indicated that the reaction enthalpy for this specific pathway varies by only 0.2 kcal/mol when using an even larger basis set, confirming the reliability of the reported thermochemistry. rsc.org

| Reaction | Computational Method | Calculated Property | Reported Value | Source |

|---|---|---|---|---|

| 2 Catechol → this compound + H₂O | M062X/6-311+G(d,p) | Reaction Enthalpy (ΔH) | -5.3 kcal/mol | rsc.org |

Spectroscopic Property Predictions

While extensive experimental spectroscopic data exists for various diphenyl ether derivatives, detailed computational studies focused solely on predicting the full spectroscopic profile of this compound are not as prevalent in the literature. However, the methodologies for such predictions are well-established and have been successfully applied to structurally similar molecules, including other phenolic compounds and their derivatives. researchgate.netresearchgate.net

Theoretical approaches using DFT are routinely used to predict vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net For instance, studies on molecules like 2-(2-hydroxyphenyl)benzothiazole (B1206157) have employed the B3LYP/6-311++G** level of theory to perform conformational and spectral analysis. researchgate.net Such calculations provide optimized geometrical parameters and allow for the detailed assignment of vibrational modes based on the calculated potential energy distribution. researchgate.net Similarly, for isomers like 4,4'-dihydroxydiphenyl ether, the B3LYP/6-311G(d,p) method has been shown to produce theoretical vibrational frequencies and NMR chemical shifts that are in good agreement with experimental spectra after appropriate scaling. researchgate.net These computational results are crucial for accurately assigning experimental bands and understanding the structural features that give rise to specific spectroscopic signals. researchgate.netresearchgate.net

The following table illustrates the typical comparison between theoretical and experimental data in studies of related phenolic compounds, demonstrating the utility of computational predictions in spectroscopic analysis.

| Molecule Type | Computational Method | Predicted Data Type | Typical Correlation | Source |

|---|---|---|---|---|

| Phenolic Compounds | DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational Frequencies (IR/Raman) | Good agreement with experimental values after scaling | researchgate.net |

| Phenolic Compounds | DFT (e.g., B3LYP/6-311G(d,p)) | ¹H and ¹³C NMR Chemical Shifts | Consistent with experimental values in most assignments | researchgate.net |

| Hydroxyphenyl Derivatives | DFT (e.g., B3LYP/6-311++G**) | Vibrational Assignments (from PED) | Aids in detailed assignment of experimental spectra | researchgate.net |

Applications and Materials Science Utilizing 2,2 Oxydiphenol Derivatives

Polymer Chemistry and Advanced Materials Development

Derivatives of 2,2'-Oxydiphenol are instrumental in creating a range of polymers. The ether linkage imparts flexibility and improved solubility to the polymer backbone, while the phenolic hydroxyl groups provide reactive sites for polymerization and cross-linking.

Monomeric Units for Polyether Resin Synthesis

The structure of this compound is foundational for synthesizing polymers containing ether linkages, such as aromatic poly(ether imide)s. These materials are known for their excellent thermal stability and solubility in common organic solvents. researchgate.net The incorporation of ether linkages into polymer backbones, a key feature of this compound, can enhance the solubility and processability of high-performance polymers like polyimides, which otherwise suffer from poor solubility. rsc.org

The synthesis of poly(ether imide)s often involves the polycondensation of a diamine with an aromatic dianhydride. researchgate.net By using diamine monomers derived from oxydiphenol, the resulting polymer chain gains flexibility. For instance, novel polyimides have been synthesized from monomers like 4,4'-bis(5-amino-2-pyridinoxy)diphenyl ether, which contains the characteristic ether linkage. rsc.org This structural feature helps to restrict close packing of the polymer chains, leading to amorphous polymers with good solubility without compromising the rigidity and high glass transition temperatures (Tg) offered by imide rings. researchgate.net

Table 1: Properties of Polyimides Derived from Ether-Containing Monomers

| Polymer ID | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|---|

| PI-1 | 0.84 | 101 | 2.8 | 33.3 | 226 |

| PI-2 | 1.26 | 114 | 3.2 | 8.8 | 305 |

| PI-3 | 1.12 | 109 | 3.0 | 12.1 | 289 |

| PI-4 | 0.95 | 105 | 2.9 | 21.5 | 245 |

Data synthesized from research on polyimides containing -O-, -SO2-, and -S- groups. rsc.org

Precursors for Epoxy Resins

Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and electronics due to their excellent mechanical properties, chemical resistance, and adhesion. cnrs.fr Dihydroxydiphenyl ethers, including the isomer 4,4'-Oxydiphenol, are widely used as precursors in the synthesis of epoxy resins. cymitquimica.comguidechem.comdakenchem.com The process typically involves reacting the diphenol with epichlorohydrin (B41342) to form a diglycidyl ether, which serves as the epoxy resin monomer. While much of the literature focuses on the 4,4' isomer, the fundamental chemistry applies to this compound as well. The incorporation of the flexible ether linkage from the oxydiphenol moiety can enhance the toughness of the cured epoxy network.

Components in Phenolic Resin Formulations

Phenolic resins, known for their low cost and dimensional stability, have been industrial mainstays for over a century. nih.gov this compound and its isomers can be incorporated as components in phenolic resin formulations. cymitquimica.com They can act as a co-monomer with phenol (B47542) and an aldehyde (like formaldehyde) in condensation reactions. Introducing the oxydiphenol structure into the phenolic network can modify the properties of the final thermoset, such as increasing flexibility and thermal stability, due to the ether bond in its structure.

Design and Synthesis of Benzoxazine (B1645224) Resins

Benzoxazine resins represent a newer generation of phenolic-type thermosets that offer significant advantages, including near-zero shrinkage during curing, high thermal stability, low water absorption, and excellent molecular design flexibility. uni.lumdpi.com The synthesis of benzoxazine monomers is typically achieved through a Mannich-type condensation reaction of a phenolic compound, a primary amine, and formaldehyde (B43269). researchgate.net

Bisphenolic compounds, such as this compound, are ideal candidates for creating main-chain type benzoxazine resins. mdpi.com The reaction of this compound with a primary amine and formaldehyde would yield a difunctional benzoxazine monomer. This monomer can then undergo thermally induced, catalyst-free ring-opening polymerization to form a highly cross-linked polybenzoxazine network. mdpi.com Researchers have successfully synthesized various benzoxazine resins using different bisphenols and functional amines, such as the bio-based furfurylamine, to create advanced materials. nih.govuni.lu

Table 2: Examples of Synthesized Benzoxazine Monomers and Their Properties

| Phenolic Source | Amine Source | Monomer Code | Polymerization Temp (°C) | Key Findings |

|---|---|---|---|---|

| Daidzein | 2-Thiophenemethylamine | Dd-tma | ~240 | Good thermal stability (Td5 at 326°C) and high char yield (62.8%). mdpi.com |

| Eugenol | Furfurylamine | Eugenol-furfurylamine benzoxazine | - | Yield of 77.65%; used to improve mechanical properties of other benzoxazines. nih.gov |

| Bisphenol A | Furfurylamine | Bisphenol A-furfurylamine benzoxazine | - | High yield of 93.78%; studied for performance as a high-performance material. nih.gov |

Development of Flame Retardant Materials

The development of flame-retardant materials is crucial for applications in electronics, transportation, and construction. cnrs.fr While traditional halogenated flame retardants are effective, they are being phased out due to environmental and health concerns over the toxic and corrosive smoke they release during combustion. cnrs.fr Organophosphorus compounds are considered a leading alternative. cnrs.fr

Derivatives of oxydiphenol can be used as precursors for flame-retardant materials. cymitquimica.com One effective strategy is to incorporate phosphorus atoms into the polymer structure. For example, a phosphorus-containing diol can be synthesized and then incorporated into epoxy or other resin systems to enhance their flame retardancy. cnrs.fr Furthermore, polymers with high aromatic content and char-forming capabilities, such as polybenzoxazines, exhibit inherent flame-retardant properties. mdpi.com Benzoxazines derived from daidzein, a diphenolic compound, have shown excellent thermal stability and self-extinguishing properties without the need for additional flame-retardant additives. mdpi.com This suggests that benzoxazines synthesized from this compound could also contribute to the development of flame-retardant materials.

Optoelectronic Device Research

High-performance polymers are essential in the fabrication of optoelectronic devices, where they can function as flexible substrates, transparent films, and insulating layers. aalto.fi Polyimides, in particular, are valued in the electronics industry for their exceptional thermal stability, mechanical strength, and dielectric properties. rsc.org

Derivatives of oxydiphenol, such as 4,4'-oxydianiline, are critical building blocks for high-performance polyimides used in flexible circuits and semiconductor devices. The incorporation of ether linkages from oxydiphenol-based monomers can improve the processability and optical properties of these polymers. rsc.org For instance, polyimide monomers like 2,2'-Bis-trifluoromethyl-biphenyl-4,4'-diamine are used to prepare flexible and transparent polyimide films, which are crucial components in modern optoelectronics. hongjinchem.com Research has also explored the use of polymers derived from oxydianiline in developing organic semiconductors and light-emitting materials. The unique properties of two-dimensional materials like molybdenum disulfide (MoS2) are also being leveraged in soft optoelectronic devices, sometimes in heterostructures with materials like graphene, for applications such as retinal implants. nih.gov

Catalysis and Catalyst Support Materials Utilizing this compound Derivatives

The application of this compound and its derivatives in the realm of catalysis and materials science is an area of specialized research. The unique structural conformation of this molecule, featuring two phenol groups linked by an ether bond at the ortho positions, provides specific coordination sites that can be exploited in the design of advanced catalytic materials. The following sections explore its role in the development of single-atom catalysts, its integration into heterogeneous catalytic systems, and its use in the synthesis of coordination polymers and metal-organic frameworks.

Development of Single-Atom Catalysts

Current research available through targeted searches does not provide specific examples or detailed findings on the use of this compound as a primary ligand or support material for the development of single-atom catalysts. While related research exists on creating single-atom catalysts using different ligands or isomers like 4,4'-oxydiphenol, specific data for the 2,2'-isomer is not present in the provided search results. rsc.orgnih.gov For instance, research into nickel single-atom catalysts has utilized tetradentate Ni-N2O2 coordination environments formed through Schiff base ligands, which are structurally distinct from this compound. nih.gov

Role in Coordination Polymer and Metal-Organic Framework Synthesis

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The selection of the organic linker is critical for determining the final structure and properties of the material. universityofgalway.ie While polydentate carboxylates and nitrogen-containing ligands like 2,2'-bipyridyl are commonly used to create stable and functional MOFs, the specific use of this compound as a primary linker in the synthesis of coordination polymers or MOFs is not detailed in the provided search results. mdpi.com

Research has shown the use of the isomer para-oxydiphenyl (4,4'-oxydiphenol) in creating spacer ligands for bimetallic zinc complexes, which then act as catalysts for reactions like hydroboration. acs.org Similarly, polymers derived from 4,4'-oxydiphenol have been used in conjunction with MOFs to create mixed-matrix membranes for gas separation. researchgate.net These examples highlight the utility of the diphenol ether backbone in materials science, but specific data for the this compound isomer in the direct synthesis of MOFs or coordination polymers is not available in the search results.

Biological and Biomedical Research of 2,2 Oxydiphenol and Its Analogues

Assessment of Antioxidant Activity

The antioxidant properties of phenolic compounds, including 2,2'-Oxydiphenol and its analogues, are of significant interest in biomedical research. Their ability to scavenge free radicals and modulate oxidative stress pathways is a key area of investigation.

Radical Scavenging Mechanisms

For diphenyl ether derivatives, the presence of hydroxyl groups is crucial for their antioxidant activity. The radical scavenging process can be initiated by the donation of a hydrogen atom from a hydroxyl group, forming a phenoxyl radical that is stabilized by resonance. In the case of dihydroxylated diphenyl ethers, the presence of an additional hydroxyl group enhances the antioxidant activity. rsc.org The formation of these compounds in nature can occur through the coupling of two or more phenolic rings, often promoted by free radical reactions. nio.res.in

Comparative Studies with Reference Antioxidants

Studies on analogues of this compound provide insights into their relative antioxidant potency. For instance, the antioxidant activity of dihydroxylated diphenyl ethers has been compared to the standard antioxidant Butylated hydroxytoluene (BHT). In a study assessing the inhibition of linoleic acid oxidation, dihydroxylated diphenyl ethers at a concentration of 0.2 mM demonstrated a reduction in the oxidation rate by 34.0–34.2%. rsc.org In the same assay, BHT at the same concentration reduced the oxidation rate by 91.4%. rsc.org This indicates that while dihydroxylated diphenyl ethers possess antioxidant properties, they are less potent than the well-established antioxidant BHT under these experimental conditions. rsc.org

Another study evaluated the antioxidant activity of 4,4'-oxydiphenol, a structural isomer of this compound. This compound exhibited stronger antioxidant potency than 4,4'-methylenediphenol. oup.com Furthermore, the antioxidant activities of 2,3,7,8-thianthrenetetrols, which contain catechol moieties similar to what would be formed by the hydroxylation of this compound, were found to be 4.2 to 6.6 times more active than α-tocopherol, a widely recognized natural antioxidant. oup.com

Table 1: Comparative Antioxidant Activity of Dihydroxylated Diphenyl Ethers and BHT

| Compound | Concentration (mM) | Inhibition of Linoleic Acid Oxidation (%) |

|---|---|---|

| Dihydroxylated Diphenyl Ethers | 0.2 | 34.0 - 34.2 |

| Butylated hydroxytoluene (BHT) | 0.2 | 91.4 |

Data sourced from a study on the antioxidant activity of dihydroxylated diphenyl ethers. rsc.org

Enzyme Inhibition Studies

This compound and its analogues have been investigated for their potential to inhibit various enzymes, which is a key aspect of their biomedical research profile.

Inhibition of Human Cancer Cell α-N-acetylgalactosaminidase

Research on a series of polybrominated diphenyl ethers (PBDEs), which are halogenated analogues of this compound, demonstrated no inhibitory effects on human cancer cell α-N-acetylgalactosaminidase (α-NaGalase). rsc.orgresearchgate.net Even at the concentrations tested, these compounds did not affect the hydrolyzing activity of this enzyme. rsc.org α-NaGalase is an enzyme that is found in high levels in the blood of cancer patients and is associated with immunosuppression. rsc.org

Inhibition of Bacterial α-D-galactosidase

In contrast to their effect on human α-NaGalase, dihydroxylated polybrominated diphenyl ethers (PBDEs) have been shown to be effective inhibitors of bacterial α-D-galactosidase. rsc.orgresearchgate.net These compounds were found to quickly and irreversibly inhibit the enzyme at micromolar concentrations. rsc.org The inhibitory activity was observed to be dependent on the presence of hydroxyl groups, with dihydroxylated PBDEs being more active than their monohydroxylated counterparts. rsc.org The irreversible nature of the inhibition was confirmed by the lack of enzyme activity recovery after dialysis. rsc.org A direct correlation was also noted between the α-D-galactosidase inhibitory activity and the antioxidant activity of the tested PBDEs. rsc.org

A study on an ethyl acetate (B1210297) fraction of Bridelia ferruginea bark, which was found to contain this compound, reported inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. soeagra.com However, the specific contribution of this compound to this inhibition was not isolated. soeagra.com

Table 2: Enzyme Inhibition Profile of this compound Analogues

| Enzyme | Compound Type | Result |

|---|---|---|

| Human Cancer Cell α-N-acetylgalactosaminidase | Polybrominated Diphenyl Ethers | No Inhibition |

| Bacterial α-D-galactosidase | Dihydroxylated Polybrominated Diphenyl Ethers | Irreversible Inhibition |

Data is based on studies of polybrominated diphenyl ether analogues. rsc.orgresearchgate.net

Tyrosinase Inhibition by Related o-Diphenols and Structure-Activity Relationships

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for inhibitors in cosmetics and treatments for hyperpigmentation. researchgate.netnih.gov The enzyme catalyzes the oxidation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. nih.govmdpi.com

Compounds with an o-diphenol structure are often substrates for tyrosinase. However, many phenolic compounds, including those with structures related to this compound, have been investigated as tyrosinase inhibitors. The inhibitory mechanism can vary, with some compounds acting as competitive inhibitors, non-competitive inhibitors, or mixed-type inhibitors. mdpi.com For example, kojic acid, a well-known tyrosinase inhibitor, exhibits a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase. mdpi.com

The structure-activity relationship for tyrosinase inhibitors is complex. For some flavonoids, the presence of a resorcinol (B1680541) moiety is considered important for potent inhibition. The ability to chelate the copper ions in the active site of the enzyme is a common mechanism for many tyrosinase inhibitors. mdpi.com While direct studies on this compound as a tyrosinase inhibitor are not prevalent in the provided search results, its o-diphenol structure suggests it could interact with the enzyme, potentially as a substrate or a weak inhibitor. Further research is needed to elucidate its specific effects on tyrosinase activity.

Antimicrobial Activity Investigations

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains, highlighting the versatility of this chemical scaffold in addressing infectious diseases.

Halogenated derivatives of this compound have shown considerable bactericidal effects against several Gram-positive bacteria. google.com Studies have reported activity against species such as Bacillus subtilis, Bacillus mesentericus, and Staphylococcus aureus. google.commdpi.com For instance, certain halogenated o-oxydiphenyl ethers effectively inhibit the growth of Staphylococcus aureus Smith, Staphylococcus lactis, Bacillus pumilus, and Corynebacterium diphtheriae. google.com

Analogues of this compound, specifically polybrominated diphenyl ethers (PBDEs) isolated from marine sponges like Lamellodysidea herbacea, have also been investigated. mdpi.comjapsonline.com One such compound, 2,3,4,5-tetrabromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol, demonstrated potent activity against Staphylococcus aureus ATCC 6538. japsonline.com Another derivative, 3,5-dibromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol, also exhibited antibacterial activity against Staphylococcus aureus. mdpi.com Furthermore, some 2-oxaisocephem derivatives featuring a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety have shown potent activities against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov

Table 1: Efficacy of this compound Analogues Against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Halogenated o-oxydiphenyl ethers | Bacillus mesientericus, Sarcina spec., Staphylococcus aureus Smith, Staphylococcus lactis, Bacillus pumilus, Bacillus subtilis, Corynebacterium diphtheriae | Growth inhibition | google.com |

| 2,3,4,5-tetrabromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol (from L. herbacea) | Staphylococcus aureus ATCC 6538 | Potent activity at 0.08 µg/disk (12 ± 0 mm inhibition zone) | japsonline.com |

| 3,5-dibromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol | Staphylococcus aureus | Antibacterial activity with MID = 0.078 µg/disk | mdpi.com |

| 2-Oxaisocephem derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | Potent activity | nih.gov |

| Benzenesulfonamide, 4,4'-oxybis- derivatives | Staphylococcus aureus | Significant biofilm inhibition |

The antimicrobial spectrum of this compound analogues extends to Gram-negative bacteria, a group known for its challenging resistance mechanisms. Halogenated o-oxydiphenyl ethers have proven effective against various Gram-negative organisms, including strains of Escherichia coli. google.com These compounds have also demonstrated a growth-inhibiting action on Klebsiella pneumoniae, Salmonella species, and Pseudomonas aeruginosa. google.com

Polybrominated diphenyl ethers (PBDEs) from the marine sponge Lamellodysidea herbacea have shown significant promise. mdpi.comjapsonline.com For example, 2,3,4,5-tetrabromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol and its derivatives have exhibited activity against Klebsiella pneumoniae and, notably, ampicillin-resistant Escherichia coli. japsonline.com Specifically, one compound was active against ampicillin-resistant E. coli at a concentration of 50 µ g/disk , producing a 12 ± 0 mm inhibition zone. japsonline.com Another debromination product, 3,5-dibromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol, was active against Klebsiella pneumoniae with a minimum inhibitory dose (MID) of 0.078 µ g/disk . mdpi.com

Furthermore, Gemini quaternary ammonium (B1175870) compounds (QACs) with an oxydiphenyl linker have shown strong bacteriostatic activity against a panel of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov Some of these novel bis-QACs demonstrated a more potent and broader antimicrobial spectrum than conventional antiseptics. nih.govrsc.org Derivatives of benzenesulfonamide, 4,4'-oxybis- have also shown notable effects against Klebsiella pneumoniae, particularly in inhibiting biofilm formation.

Table 2: Efficacy of this compound Analogues Against Gram-Negative Bacteria

| Compound/Analogue | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Halogenated o-oxydiphenyl ethers | Escherichia coli 96, Klebsiella pneumoniae, Salmonella spp., Pseudomonas aeruginosa | Bactericidally effective, growth-inhibiting action | google.com |

| Polybrominated diphenyl ethers (from L. herbacea) | Klebsiella pneumoniae | Potent activity at 6.25 µg/disk (10 ± 0 mm inhibition zone) | japsonline.com |

| Polybrominated diphenyl ethers (from L. herbacea) | Ampicillin-resistant Escherichia coli | Activity at 50 µg/disk (12 ± 0 mm inhibition zone) | japsonline.com |

| 3,5-dibromo-6-(3′,5′-dibromo-2′-hydroxyphenoxy)phenol | Klebsiella pneumoniae | MID = 0.078 µg/disk | mdpi.com |

| Gemini QACs with oxydiphenyl linker | Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa | Strong bacteriostatic activity | nih.gov |

| Benzenesulfonamide, 4,4'-oxybis- derivatives | Klebsiella pneumoniae | Significant biofilm inhibition |

Efficacy Against Gram-Positive Bacterial Strains

Anti-tumor and Anti-inflammatory Properties

Beyond its antimicrobial applications, this compound and its derivatives have been investigated for their potential in oncology and inflammation modulation. The core structure of these compounds provides a versatile scaffold for developing agents with anti-tumor and anti-inflammatory effects.

Polyphenolic compounds, a class that includes this compound, are known to possess anti-cancer and anti-inflammatory properties. nih.gov These compounds can modulate signaling pathways and induce apoptosis in various cancer cell types. nih.gov For instance, certain polybrominated diphenyl ethers (PBDEs) derived from marine sponges have demonstrated anti-proliferative activity against cancer cells adapted to glucose starvation. rsc.org One study identified 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol and 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol as having potential for anticancer therapy. rsc.org Another PBDE, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, exhibited moderate cytotoxicity against human colon (HCT-15) and T-cell lymphoma (Jurkat) cancer cell lines with IC50 values of 12 and 9.5 µM, respectively. unsrat.ac.id Its methylated derivative, however, showed potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type II diabetes, without significant cytotoxicity. unsrat.ac.id

The anti-inflammatory potential of this compound has also been noted. The bark extract of Bridelia ferruginea, which contains this compound, has been reported to have anti-inflammatory activities. soeagra.com This suggests that this compound may contribute to the observed effects. Research into polyphenols extracted from "Navelina" oranges, which include compounds structurally related to this compound, has shown anti-inflammatory and anti-fibrotic effects in human liver cells. nih.gov These effects were associated with the downregulation of inflammatory markers such as cyclooxygenase-2 (COX-2) and transforming growth factor-β (TGF-β). nih.gov

Pharmacological Potential and Structure-Activity Relationship (SAR) Analysis in Biological Systems

The pharmacological potential of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) analysis helps to elucidate how specific structural features influence biological activity, guiding the design of more potent and selective therapeutic agents.

In the context of antimicrobial activity, the degree and position of halogenation on the diphenyl ether core are critical. For polybrominated diphenyl ethers (PBDEs) from marine sponges, the presence of two phenolic hydroxyl groups and a specific number of bromine atoms (typically four) appears to be important for both antibacterial and cytotoxic activities. mdpi.comjapsonline.com The substitution pattern on the phenyl rings significantly impacts efficacy.

For Gemini quaternary ammonium compounds (QACs) with an oxydiphenyl linker, the length of the alkyl chain and the relative position of the nitrogen atoms are determining factors for their antimicrobial activity. nih.gov Bis-QACs with alkyl substituents in the C8–C10 range generally exhibit the broadest spectrum of activity. nih.gov Specifically, a derivative with an oxydiphenyl linker and a C9H19 alkyl substituent showed a bacteriostatic effect comparable to the potent antiseptic octenidine (B1677106) dihydrochloride. nih.gov

In terms of anti-tumor and anti-inflammatory properties, the presence and nature of substituent groups on the this compound scaffold play a crucial role. For PBDEs, while some derivatives show cytotoxicity, others, like a methylated analogue of 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, exhibit potent and selective inhibition of enzymes like PTP1B with reduced cytotoxicity, highlighting the potential for targeted drug design. unsrat.ac.id The process of lead optimization, where small organic molecules are chemically modified, is key to developing compounds with favorable pharmacodynamic and pharmacokinetic properties for clinical use. uni-duesseldorf.de

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-Oxydiphenol, and what factors influence reaction efficiency?

- Methodological Answer : The Ullmann coupling reaction is a primary method for synthesizing this compound derivatives. Key factors include catalyst choice (e.g., copper iodide), solvent polarity (DMSO enhances reactivity), and reaction duration. For example, halogenation of this compound with bromopyridines achieves full conversion after 24 hours at 120°C, while chloropyridines require 72 hours for comparable yields . Optimization involves balancing steric hindrance (due to the ortho-substitution pattern) with electronic effects to improve reaction kinetics.

Q. How is the molecular structure of this compound characterized in academic studies?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- NMR : H and C NMR identify hydroxyl (-OH) and ether (-O-) linkages, with aromatic proton signals appearing at δ 6.8–7.2 ppm .

- IR : Stretching vibrations at ~3300 cm (O-H) and ~1250 cm (C-O-C) confirm functional groups .

- X-ray crystallography : Resolves spatial arrangement, critical for understanding steric effects in derivative synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- PPE : Gloves and goggles to prevent skin/eye contact (R36/37/38 hazard code) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep away from oxidizers and high heat (flash point: 134.8°C) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for improved yields and selectivity?

- Methodological Answer : Yield optimization involves:

- Halogenation strategies : Bromine-based reagents (e.g., NBS) achieve higher regioselectivity compared to chlorine, reducing byproducts .

- Temperature modulation : Elevated temperatures (140°C) enhance reaction rates but may degrade thermally sensitive intermediates .

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates pure derivatives, validated via HPLC-MS .

Q. What analytical approaches resolve contradictions in reported bioactivity data of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects) require:

- Dose-response standardization : Use IC values normalized to cell viability assays (e.g., MTT) to compare potency .

- Solvent controls : Polar aprotic solvents (e.g., DMSO) at <1% v/v prevent interference with biological assays .

- Structural analogs : Synthesize and test halogenated derivatives (e.g., 4-1 to 4-6 in Table 1 ) to isolate substituent effects.

Q. How does the spatial arrangement of this compound affect its interactions in surfactant or supramolecular systems?

- Methodological Answer : The molecule’s rigid biphenyl ether backbone and hydroxyl groups enable:

- Gemini surfactant design : As a spacer, it enhances micelle stability via π-π stacking and hydrogen bonding. Pyridinium headgroup positioning (ortho vs. para) significantly alters critical micelle concentration (CMC) .

- Host-guest chemistry : Molecular docking simulations reveal preferential binding to hydrophobic pockets in proteins, guided by dihedral angle flexibility (45–60°) .

Q. What computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT calculations : Estimate bond dissociation energies (BDEs) for O-H (∼85 kcal/mol) and C-O (∼90 kcal/mol) to predict degradation pathways .

- MD simulations : Model aqueous solubility and aggregation behavior, correlating with experimental dynamic light scattering (DLS) data .

Data Management and Reproducibility

Q. How should researchers address variability in physicochemical property data (e.g., melting points) across literature sources?

- Methodological Answer :

- Meta-analysis : Compile datasets from CAS Common Chemistry , PubChem , and experimental studies to calculate consensus values.

- Purity verification : Use differential scanning calorimetry (DSC) to confirm melting points (e.g., 123°C for pure this compound ).

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 202.21 g/mol | |

| Melting Point | 123°C | |

| CAS Registry Number | 15764-52-0 | |

| UV-Vis | 275 nm (in methanol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.